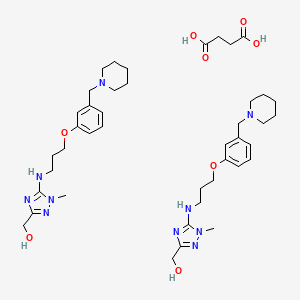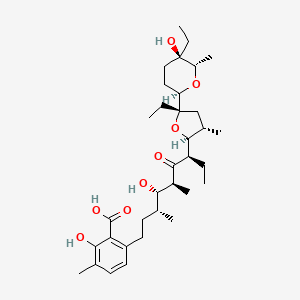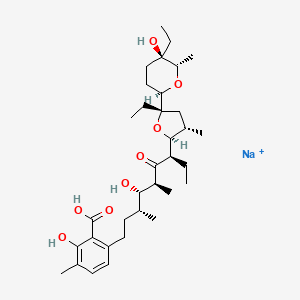
Lavoltidine succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lavoltidine succinate is a biochemical compound known for its potent and selective antagonistic properties towards histamine H2 receptors. It was initially developed for the treatment of gastroesophageal reflux disease but was discontinued due to its carcinogenic effects in rodents . The compound is characterized by its molecular formula C23H35N5O6 and a molecular weight of 477.562 g/mol .
准备方法
化学反应分析
反应类型: 琥珀酸拉伏替丁经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。
还原: 还原反应可以将琥珀酸拉伏替丁转化为其还原形式。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生氧化物,而还原可能会产生醇或胺。
科学研究应用
琥珀酸拉伏替丁已在各种科学研究应用中得到探索,包括:
化学: 用作研究组胺 H2 受体拮抗作用的模型化合物。
生物学: 研究其对细胞信号通路和受体相互作用的影响。
医学: 最初被开发用于治疗胃食管反流病,尽管其使用已被停用。
作用机制
琥珀酸拉伏替丁通过选择性地与组胺 H2 受体结合发挥作用,从而抑制组胺的作用。这种抑制减少了胃酸分泌,使其在治疗胃食管反流病等疾病方面有效。 分子靶标包括位于胃壁壁细胞上的 H2 受体 .
类似化合物:
雷尼替丁: 另一种用于减少胃酸产生的 H2 受体拮抗剂。
法莫替丁: 以其比其他 H2 拮抗剂更长的作用时间而闻名。
西咪替丁: 第一个被开发的 H2 受体拮抗剂之一,作用时间较短。
独特性: 琥珀酸拉伏替丁因其对 H2 受体的高效力和选择性而独一无二。 其开发由于其在动物研究中的致癌潜力而停止,这与仍在使用的其他 H2 拮抗剂有所区别 .
相似化合物的比较
Ranitidine: Another H2 receptor antagonist used to reduce stomach acid production.
Famotidine: Known for its longer duration of action compared to other H2 antagonists.
Cimetidine: One of the first H2 receptor antagonists developed, with a shorter duration of action.
Uniqueness: Lavoltidine succinate is unique due to its high potency and selectivity for H2 receptors. its development was halted due to its carcinogenic potential in animal studies, which distinguishes it from other H2 antagonists that are still in use .
属性
CAS 编号 |
86160-82-9 |
|---|---|
分子式 |
C42H64N10O8 |
分子量 |
837.0 g/mol |
IUPAC 名称 |
butanedioic acid;[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/2C19H29N5O2.C4H6O4/c2*1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24;5-3(6)1-2-4(7)8/h2*5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22);1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
IRLVOMNMSKSKMH-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O |
规范 SMILES |
CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
86160-82-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
76956-02-0 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AH 23844 AH-23844 loxtidine loxtidine hemisuccinate (1:1) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















